molecular formula C17H25N3O3 B4897247 2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide

2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide

货号 B4897247
分子量: 319.4 g/mol
InChI 键: CAILFIJKSGLPIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to have potent inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others.

作用机制

2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide exerts its inhibitory effects by binding to the ATP-binding site of BTK and other kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent B-cell proliferation and survival. This compound has also been shown to inhibit ITK, which is involved in T-cell activation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on B-cell receptor signaling and subsequent B-cell proliferation and survival. This leads to the induction of apoptosis and cell death in B-cell malignancies. This compound has also been shown to inhibit T-cell activation and cytokine production, which may have therapeutic implications in autoimmune diseases and inflammatory disorders.

实验室实验的优点和局限性

One of the major advantages of 2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide is its potent inhibitory effects on BTK and other kinases, which makes it a potential therapeutic option for the treatment of various diseases. However, one of the limitations of this compound is its potential off-target effects, which may lead to unwanted side effects. Further research is needed to fully understand the safety and efficacy of this compound in clinical settings.

未来方向

There are several potential future directions for research on 2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its therapeutic effects. Another area of interest is the exploration of this compound in other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research is needed to fully understand the safety and efficacy of this compound in clinical settings, and to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of 2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide involves several steps, including the reaction of tert-butylcyclohexylidene hydrazine with 2-furylacetic acid, followed by the reaction of the resulting hydrazide with 2-chloro-N-(2-furylmethyl)acetamide. The final step involves the deprotection of the tert-butyl group to obtain this compound in its pure form.

科学研究应用

2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has been shown to have potent inhibitory effects on BTK, which plays a key role in B-cell receptor signaling and B-cell development. This makes this compound a potential therapeutic option for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

属性

IUPAC Name

N'-[(4-tert-butylcyclohexylidene)amino]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)12-6-8-13(9-7-12)19-20-16(22)15(21)18-11-14-5-4-10-23-14/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAILFIJKSGLPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C(=O)NCC2=CC=CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。